4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core substituted with butan-2-yloxy and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-(butan-2-yloxy)phenylamine with a suitable ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as biocatalysis and green chemistry principles are increasingly employed to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(butan-2-yloxy)phenol: Shares the butan-2-yloxy group but lacks the tetrahydroquinoline core.
6,7-dimethoxy-1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline core with dimethoxy substitutions but lacks the butan-2-yloxy group.
Uniqueness
4-[4-(BUTAN-2-YLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of ongoing research .
Properties
IUPAC Name |
4-(4-butan-2-yloxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-5-13(2)26-15-8-6-14(7-9-15)16-11-21(23)22-18-12-20(25-4)19(24-3)10-17(16)18/h6-10,12-13,16H,5,11H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFIFGWFSDLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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